molecular formula C24H22N2OS B2902074 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 681276-66-4

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2902074
CAS No.: 681276-66-4
M. Wt: 386.51
InChI Key: NCDLIQRCXYNZLN-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a thioether linkage, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 4-methylbenzylthiol, under basic conditions to form the thioether linkage.

    Acylation: The final step involves the acylation of the thioether-indole intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the thioether and phenylacetamide groups may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can be compared with other indole derivatives, such as:

    2-((1H-indol-3-yl)thio)-N-phenylacetamide: Lacks the 4-methylbenzyl group, which may affect its biological activity and binding properties.

    2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-acetamide: Lacks the phenyl group in the acetamide moiety, which may influence its chemical reactivity and biological interactions.

The presence of the 4-methylbenzyl group and the phenylacetamide moiety in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-11-13-19(14-12-18)15-26-16-23(21-9-5-6-10-22(21)26)28-17-24(27)25-20-7-3-2-4-8-20/h2-14,16H,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDLIQRCXYNZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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